N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . These compounds often interact with various receptors and enzymes in the body, influencing numerous biological processes.
Mode of Action
Compounds of similar structure have been found to interact with their targets by binding to active sites, leading to changes in the targets’ function and subsequent biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isothiocyanate to form the desired thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and chlorophenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl-carboxamide: Studied for its antitubercular activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)18-15(20)14-10-21-16(19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSYJVBVXRWNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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